B1192473 CCT3833

CCT3833

Cat. No. B1192473
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CCT3833, also known as BAL3833, is an orally available inhibitor of the serine/threonine protein kinase family Raf, including A-Raf, B-Raf and C-Raf, with potential antineoplastic activity. Upon administration, pan-RAF kinase inhibitor CCT3833 inhibits Raf-mediated signal transduction pathways, which may inhibit the proliferation of Raf-overexpressing tumor cells. Raf protein kinases play a key role in the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway, which is often dysregulated in human cancers and plays a key role in tumor cell proliferation and survival.

Scientific Research Applications

Therapeutic Potential in Mutant KRAS-Driven Cancers

CCT3833 has shown significant promise in the treatment of KRAS-mutant cancers, including pancreatic ductal adenocarcinomas, colorectal cancers, and non-small-cell lung cancers. KRAS mutations, prevalent in these cancers, have limited therapeutic options. CCT3833, a dual inhibitor of RAF and SRC kinases, has been effective in inhibiting the growth of KRAS-mutant tumors both in vitro and in vivo. Its preclinical efficacy and tolerability in mouse models have led to its evaluation in a Phase I clinical trial. A notable case involved prolonging progression-free survival in a patient with KRAS-mutant spindle cell sarcoma who had limited treatment options (Saturno et al., 2020).

Impact on KRAS-Mutant Cancer Models

Further research has demonstrated CCT3833's efficacy in various KRAS-driven cancer models. Its dual inhibition mechanism targets both RAF and SRC, crucial for tumor growth in these cancers. This approach has been effective in treating KRAS-mutant pancreatic ductal adenocarcinoma, colorectal cancer, and non-small-cell lung cancer in mouse models. CCT3833's clinical trials have also included cases of BRAF mutant and BRAF inhibitor-resistant melanomas, showing its potential broad application in cancer treatment (Saturno et al., 2016).

properties

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BAL3833;  BAL-3833;  BAL 3833;  CCT3833;  CCT-3833;  CCT 3833.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.